4-(Oxan-3-yl)piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-3-yl)piperidine typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using robust catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Oxan-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium or rhodium catalysts.
Substitution: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-(Oxan-3-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Oxan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. This modulation can lead to the inhibition of cell migration and induction of cell cycle arrest, thereby reducing the survivability of cancer cells .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperine: An alkaloid found in black pepper with potential anticancer properties
Comparison: 4-(Oxan-3-yl)piperidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-(oxan-3-yl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-2-10(8-12-7-1)9-3-5-11-6-4-9/h9-11H,1-8H2 |
InChI Key |
XUGSAUXTKBIJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2CCNCC2 |
Origin of Product |
United States |
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